5-(Cyclopropylsulfonyl)-1H-indole
Description
5-(Cyclopropylsulfonyl)-1H-indole is a substituted indole derivative characterized by a cyclopropylsulfonyl group at the 5-position of the indole core. Its molecular formula is C₁₂H₁₁NO₂S, with a molecular weight of approximately 241.1 g/mol (calculated from the formula).
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-cyclopropylsulfonyl-1H-indole |
InChI |
InChI=1S/C11H11NO2S/c13-15(14,9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12H,1-2H2 |
InChI Key |
QXDMYNMLOPCNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Substituents and Their Effects
5-(Cyclopropylsulfonyl)-1H-Indole Substituent: Cyclopropylsulfonyl (-SO₂-C₃H₅). Electronic Effects: The sulfonyl group withdraws electrons, reducing the electron density of the indole ring. This enhances stability toward electrophilic attacks but may increase susceptibility to nucleophilic substitution.
5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (Compound 11, )
- Substituent : Iodo (-I) at C5, piperidinylmethyl (-CH₂-C₅H₁₀N) at N1.
- Electronic Effects : The iodine atom is weakly electron-withdrawing (inductive effect). The piperidinylmethyl group is electron-donating via alkyl substitution.
- Steric Effects : The bulky iodine atom and piperidine moiety increase steric bulk, likely reducing solubility in polar solvents compared to the sulfonyl derivative .
5-Fluoro-3-(Triazole-Ethyl)-1H-Indole (Compound 5e, )
- Substituent : Fluoro (-F) at C5, triazole-ethyl group at C3.
- Electronic Effects : Fluorine is strongly electron-withdrawing, while the triazole (aromatic heterocycle) contributes resonance effects.
- Steric Effects : The triazole-ethyl chain adds flexibility and moderate bulk, possibly enhancing solubility in aqueous media compared to sulfonyl derivatives .
Physicochemical Properties
*Synthesis yields are included where available.
- Polarity : The sulfonyl group in 5-(Cyclopropylsulfonyl)-1H-indole significantly increases polarity compared to methoxy or alkyl-substituted indoles, likely improving solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid membrane permeability .
- Thermal Stability : Cyclopropane’s ring strain may lower thermal stability compared to unstrained alkyl substituents (e.g., methyl or methoxy groups) .
Reactivity and Functionalization Potential
- Nucleophilic Substitution : The sulfonyl group in 5-(Cyclopropylsulfonyl)-1H-indole may act as a leaving group in nucleophilic aromatic substitution, a pathway less feasible in methoxy- or alkyl-substituted indoles.
- Electrophilic Substitution : Electron-withdrawing substituents (e.g., -SO₂, -F) deactivate the indole ring toward electrophiles, unlike electron-donating groups (e.g., -OCH₃) .
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